3,4-Difluorobenzylamine
Overview
Description
3,4-Difluorobenzylamine is an organic compound with the molecular formula C7H7F2N. It is a derivative of benzylamine where two hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 3 and 4 positions. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It’s structurally similar compound, 4-fluorobenzylamine, is known to interact with trypsin-1 in humans . Trypsin-1 is a serine protease that plays a crucial role in protein digestion.
Mode of Action
Based on its structural similarity to 4-fluorobenzylamine, it may interact with its target proteins in a similar manner .
Result of Action
It has been used in the preparation of 2-[(5-chloro-2-methoxyphenyl)sulfonyl(2-fluoroallyl)amino]-n-(3,4-difluorobenzyl)-4-pentenamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Difluorobenzylamine can be synthesized through several methods. One common method involves the reduction of 3,4-difluorobenzonitrile using hydrogen and a catalyst such as Raney Nickel. The reaction is typically carried out in the presence of a solvent like isopropanol and under controlled temperature conditions (60-80°C) .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of nitrile oxidoreductase enzymes to reduce 3,4-difluorobenzonitrile. This method is advantageous due to its high conversion rate and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
3,4-Difluorobenzylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions typically involve the conversion of nitriles to amines.
Substitution: It can participate in nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of catalysts like Raney Nickel or palladium on carbon (Pd/C).
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: 3,4-Difluorobenzaldehyde or 3,4-difluorobenzoic acid.
Reduction: this compound from 3,4-difluorobenzonitrile.
Substitution: Various substituted benzylamines depending on the reagents used.
Scientific Research Applications
3,4-Difluorobenzylamine is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: It is used in the synthesis of biologically active molecules and as a precursor in the development of pharmaceuticals.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobenzylamine
- 2,4-Difluorobenzylamine
- 4-Chlorobenzylamine
- 4-Methylbenzylamine
- 4-Methoxybenzylamine
Uniqueness
3,4-Difluorobenzylamine is unique due to the specific positioning of the fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in various applications .
Properties
IUPAC Name |
(3,4-difluorophenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2N/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHLZUDXEBCQHKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00222548 | |
Record name | 3,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72235-53-1 | |
Record name | 3,4-Difluorobenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72235-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluorobenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235531 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Difluorobenzylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00222548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-difluorobenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.527 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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